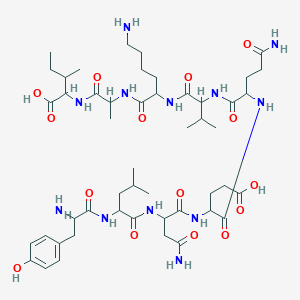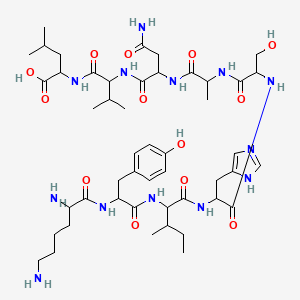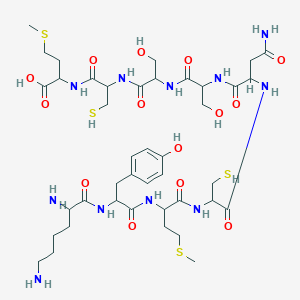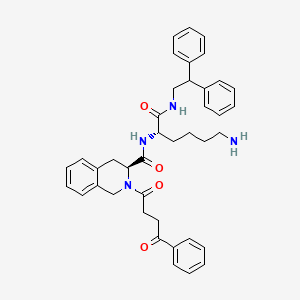
Isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinecarboxamide is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine. This compound derivatives have been studied for their potential anti-inflammatory, anti-migratory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolinecarboxamide can be synthesized through various methods. One common approach involves the amidation reaction, where isoquinoline-1-carboxylic acid is treated with substituted anilines in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) in tetrahydrofuran at room temperature . This reaction yields a series of N-substituted phenyl isoquinoline-1-carboxamides.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Isoquinoline amines.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their effects on cellular processes, including cell migration and inflammation.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Isoquinolinecarboxamide exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and nitric oxide.
Anticancer Action: Induces apoptosis in cancer cells by inhibiting protein kinase activity and DNA replication.
Neuroprotective Action: Inhibits the mitogen-activated protein kinases (MAPKs) pathway, reducing neuroinflammation and cell migration.
Comparison with Similar Compounds
Isoquinolinecarboxamide can be compared with other similar compounds, such as:
Quinolinecarboxamide: Similar structure but with a quinoline moiety instead of an isoquinoline moiety.
Tetrahydrothis compound: Contains a tetrahydroisoquinoline moiety, which is a reduced form of isoquinoline.
Indirubin Derivatives: this compound is an analog of indirubin, a compound used in traditional Chinese medicine.
Uniqueness: this compound is unique due to its potent anti-inflammatory and anticancer properties, as well as its ability to inhibit specific signaling pathways such as NF-κB and MAPKs .
Properties
IUPAC Name |
(3S)-N-[(2S)-6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O4/c41-25-13-12-22-35(39(47)42-27-34(29-14-4-1-5-15-29)30-16-6-2-7-17-30)43-40(48)36-26-32-20-10-11-21-33(32)28-44(36)38(46)24-23-37(45)31-18-8-3-9-19-31/h1-11,14-21,34-36H,12-13,22-28,41H2,(H,42,47)(H,43,48)/t35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEINOXRFIYQSFV-ZPGRZCPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914291-63-7 |
Source


|
| Record name | 914291-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
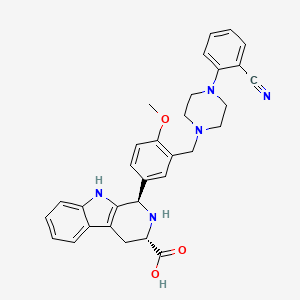
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)

![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride](/img/structure/B1150326.png)
